molecular formula C9H8BrNO2 B14851466 1-(2-Acetyl-6-bromopyridin-4-YL)ethanone

1-(2-Acetyl-6-bromopyridin-4-YL)ethanone

Katalognummer: B14851466
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: GYLYUNYBFQBJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Acetyl-6-bromopyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO. It is also known as 1-(4-bromopyridin-2-yl)ethanone. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a bromine atom at the 6th position and an acetyl group at the 2nd position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Acetyl-6-bromopyridin-4-YL)ethanone can be synthesized through various methods. One common method involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Acetyl-6-bromopyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.

    Reduction: Reducing agents (e.g., sodium borohydride) in an inert solvent (e.g., tetrahydrofuran).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 2-bromo-4-pyridinecarboxylic acid.

    Reduction: Formation of 2-bromo-4-pyridinemethanol[][4].

Wissenschaftliche Forschungsanwendungen

1-(2-Acetyl-6-bromopyridin-4-YL)ethanone has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Acetyl-6-bromopyridin-4-YL)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and acetyl group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetyl-4-bromopyridine
  • 5-Acetyl-2-bromopyridine
  • 1-(3-Bromopyridin-2-yl)ethanone

Uniqueness

1-(2-Acetyl-6-bromopyridin-4-YL)ethanone is unique due to the specific positioning of the bromine atom and acetyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

1-(2-acetyl-6-bromopyridin-4-yl)ethanone

InChI

InChI=1S/C9H8BrNO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3

InChI-Schlüssel

GYLYUNYBFQBJSA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=NC(=C1)Br)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.